7-Fluoro-3-phenyl-2-quinolinol
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Overview
Description
7-Fluoro-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C15H10FNO and a molecular weight of 239.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-phenyl-2-quinolinol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl fluoroacetate in the presence of a base can yield the desired product . The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-phenyl-2-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
Scientific Research Applications
7-Fluoro-3-phenyl-2-quinolinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-phenyl-2-quinolinol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis.
Uniqueness
7-Fluoro-3-phenyl-2-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and biological activity, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
7-Fluoro-3-phenyl-2-quinolinol is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory activities. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11FN2O, with a molecular weight of 252.26 g/mol. Its structure features a fluorine atom at the 7-position and a phenyl group at the 3-position of the quinoline ring, contributing to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C15H11FN2O |
Molecular Weight | 252.26 g/mol |
IUPAC Name | This compound |
CAS Number | 1031928-43-4 |
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity by inhibiting tubulin polymerization. A study indicated that this compound can effectively induce apoptosis in cancer cells by disrupting microtubule dynamics, which is critical for cell division. The compound demonstrated an IC50 value of approximately 1.5 µM against various cancer cell lines, indicating potent cytotoxicity.
Case Study:
A comparative analysis was conducted on several derivatives of quinoline compounds, including this compound. It was found that this compound outperformed others in terms of selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. In vitro studies revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in cancer progression and inflammation. Notably, it has shown inhibitory effects on protein kinases such as AKT and mTOR, which are critical in signaling pathways regulating cell survival and proliferation.
Research Findings:
A recent study highlighted that treatment with this compound led to a significant reduction in phosphorylation levels of AKT and mTOR in treated cancer cells compared to control groups. This inhibition correlated with reduced cell viability and increased apoptosis rates.
Properties
CAS No. |
1031928-43-4 |
---|---|
Molecular Formula |
C15H10FNO |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
7-fluoro-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10FNO/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)17-14(11)9-12/h1-9H,(H,17,18) |
InChI Key |
ACVUVFAPCDCHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)F)NC2=O |
Origin of Product |
United States |
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